molecular formula C15H18O2 B8552747 4-(4,5,6-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)but-3-en-2-one CAS No. 89240-14-2

4-(4,5,6-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)but-3-en-2-one

Cat. No. B8552747
M. Wt: 230.30 g/mol
InChI Key: XMHDPWSXLZLBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04664693

Procedure details

1-(2,3-Dihydro-4,5,6-trimethylbenzo[b]furan-7-yl)but-1-en-3-one was prepared from 2,3-dihydro-4,5,6-trimethylbenzo[b]furan-7-carboxaldehyde and acetone following essentially the same procedure as that described in Example 2 part (a), and was obtained as a pale brown solid, mp 116° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[CH2:9][CH2:8][O:7][C:6]=2[C:5]([CH:11]=O)=[C:4]([CH3:13])[C:3]=1[CH3:14]>CC(C)=O>[CH3:1][C:2]1[C:10]2[CH2:9][CH2:8][O:7][C:6]=2[C:5]([CH:11]=[CH:5][C:6](=[O:7])[CH3:10])=[C:4]([CH3:13])[C:3]=1[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C=2OCCC21)C=O)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as a pale brown solid, mp 116° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=C(C=2OCCC21)C=CC(C)=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.